molecular formula C5H13N3O2S B1611409 4-Methylpiperazine-1-sulfonamide CAS No. 29604-19-1

4-Methylpiperazine-1-sulfonamide

Cat. No. B1611409
CAS RN: 29604-19-1
M. Wt: 179.24 g/mol
InChI Key: NMAOAFBQWWLHQG-UHFFFAOYSA-N
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Patent
US08106063B2

Procedure details

N-Methyl piperazine (5 ml) and sulfamide (11.26 g) in 1,4-dioxane (100 ml) were heated at reflux for 48 h. The solvent was evaporated under reduced pressure and the resulting solid dissolved in a mixture of methanol and water and applied to a plug of SCX-silica followed by further elution with aqueous methanol. This was then followed by elution with 1M ammonia in methanol (×4) and these fractions collected and solvent evaporated to dryness leaving a white solid. This was triturated with Et2O and filtered leaving the subtitle compound as a white solid. Yield: 5.0 g.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[S:8](N)([NH2:11])(=[O:10])=[O:9]>O1CCOCC1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([NH2:11])(=[O:10])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
11.26 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid dissolved in a mixture of methanol and water
WASH
Type
WASH
Details
followed by further elution with aqueous methanol
WASH
Type
WASH
Details
This was then followed by elution with 1M ammonia in methanol (×4)
CUSTOM
Type
CUSTOM
Details
these fractions collected
CUSTOM
Type
CUSTOM
Details
solvent evaporated to dryness
CUSTOM
Type
CUSTOM
Details
leaving a white solid
CUSTOM
Type
CUSTOM
Details
This was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.